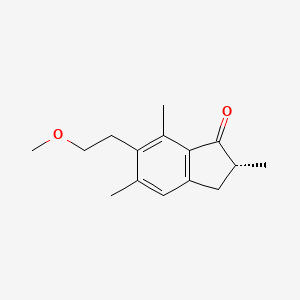

Pterosin O

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pterosin O is a member of indanones.

This compound is a natural product found in Pteris dactylina, Microlepia strigosa, and other organisms with data available.

生物活性

Pterosin O is a compound belonging to the class of pterosins, which are sesquiterpenoids primarily derived from ferns. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in the context of diabetes and cancer treatment.

Chemical Structure and Properties

Pterosins are characterized by their unique structural features, including a common indanone core. This compound shares these structural characteristics, which contribute to its biological activity. The molecular formula and specific structural details of this compound are essential for understanding its interactions with biological systems.

1. Antidiabetic Properties

This compound has been studied for its role in glucose metabolism and insulin sensitivity. Research indicates that several pterosins, including Pterosin A, exhibit significant effects on glucose uptake in muscle cells. For instance, in C2C12 myocytes, Pterosin A was shown to enhance glucose uptake significantly when treated with 1 µM concentrations, demonstrating its potential as an antidiabetic agent .

Table 1: Effects of Pterosins on Glucose Uptake

| Compound | Concentration (µM) | Glucose Uptake Increase (%) |

|---|---|---|

| Pterosin A | 1 | Significant (p < 0.01) |

| Pterosin C | 1 | Moderate (p < 0.05) |

| Control | - | Baseline |

2. Cytotoxicity Against Cancer Cells

This compound has also demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that pterosins exhibit selective toxicity towards human tumor cells, including those from liver and breast cancers. For example, compounds derived from ferns were tested against SH-SY5Y and HCT-116 cell lines, revealing IC50 values that indicate significant cytotoxic activity .

Table 2: Cytotoxic Activity of Pterosins

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 15.8 |

| Pterosin B | HL-60 | 3.7 |

| Control | - | - |

The mechanisms underlying the biological activities of this compound are multifaceted:

- AMPK Activation : Pterosin A has been identified as a novel activator of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating energy homeostasis and glucose metabolism . This activation may help improve insulin sensitivity and promote glucose uptake in cells.

- Antioxidant Activity : Pterosins exhibit protective effects against oxidative stress-induced cell death. For example, Pterosin A was found to reduce reactive oxygen species (ROS) production in β-cells exposed to oxidative stress, thereby enhancing cell viability .

- Inhibition of Lipotoxicity : Research indicates that Pterosin A can mitigate palmitate-induced lipotoxicity in β-cells through AMPK activation, suggesting its potential as a therapeutic agent for metabolic disorders .

Case Studies

Several studies have highlighted the efficacy of pterosins in both preclinical and clinical settings:

- Study on Antidiabetic Effects : A study conducted on various fern species indicated that pterosins significantly improved glucose uptake efficiency and offered protective effects on pancreatic β-cells under oxidative stress conditions .

- Cytotoxicity Assessment : In vitro assays demonstrated that new pterosins isolated from Pteris cretica exhibited cytotoxic activity against multiple cancer cell lines, supporting their potential use in cancer therapy .

特性

CAS番号 |

54854-89-6 |

|---|---|

分子式 |

C15H20O2 |

分子量 |

232.32 g/mol |

IUPAC名 |

(2R)-6-(2-methoxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C15H20O2/c1-9-7-12-8-10(2)15(16)14(12)11(3)13(9)5-6-17-4/h7,10H,5-6,8H2,1-4H3/t10-/m1/s1 |

InChIキー |

YGMHYALYIOLFQS-SNVBAGLBSA-N |

異性体SMILES |

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCOC)C |

正規SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCOC)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。